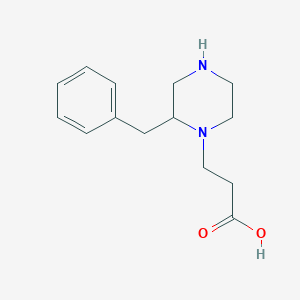
3-(2-Benzylpiperazin-1-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound features a piperazine ring substituted with a benzyl group and a propanoic acid moiety. It is primarily used in research and development settings and is not intended for human use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-benzylpiperazine with a suitable propanoic acid derivative. One common method is the reaction of 2-benzylpiperazine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Benzylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
3-(2-Benzylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(2-Benzylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The propanoic acid group may also play a role in the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: Similar structure with additional functional groups, used in different research contexts.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contains a piperazine ring and benzothiazole moiety, used for antibacterial activity.
Uniqueness
3-(2-Benzylpiperazin-1-YL)propanoic acid is unique due to its specific combination of a benzylpiperazine ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-(2-benzylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)6-8-16-9-7-15-11-13(16)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18) |
InChI 键 |
YEKAYNZOOCPSIN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


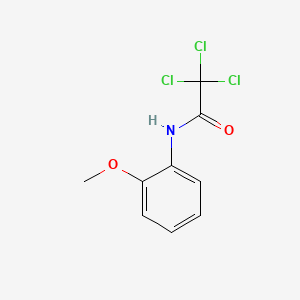
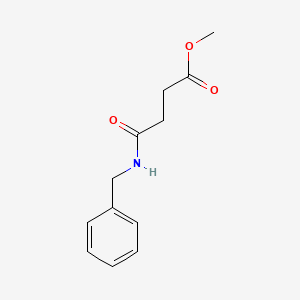
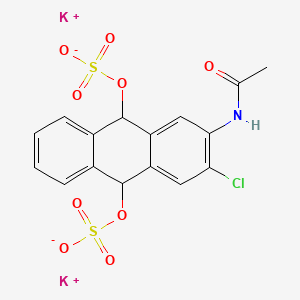
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
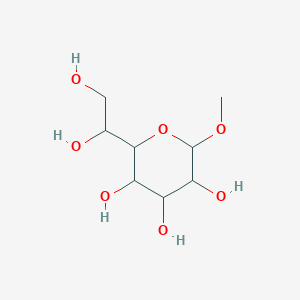
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
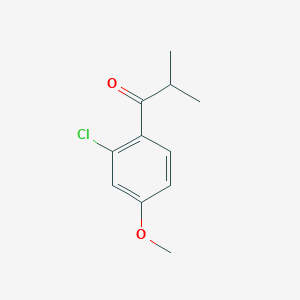

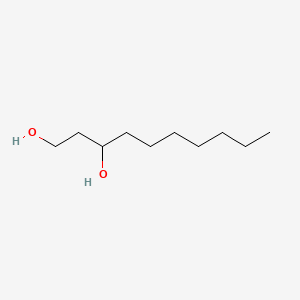

![1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14165023.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

